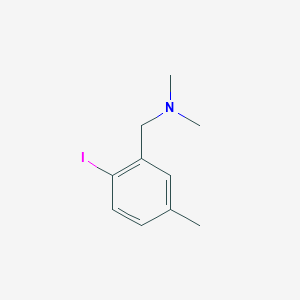
1-(2-Iodo-5-methylphenyl)-N,N-dimethylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Iodo-5-methylphenyl)-N,N-dimethylmethanamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an iodine atom and a methyl group attached to a benzene ring, along with a dimethylamino group attached to a methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Iodo-5-methylphenyl)-N,N-dimethylmethanamine typically involves a multi-step process starting from commercially available precursors
Iodination: The first step involves the iodination of 2-methylphenylamine using iodine and an oxidizing agent such as sodium nitrite in an acidic medium. This results in the formation of 2-iodo-5-methylphenylamine.
Dimethylation: The second step involves the reaction of 2-iodo-5-methylphenylamine with formaldehyde and dimethylamine under basic conditions to introduce the dimethylamino group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Iodo-5-methylphenyl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce quinones or amines, respectively.
Scientific Research Applications
1-(2-Iodo-5-methylphenyl)-N,N-dimethylmethanamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic amines with biological systems.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Iodo-5-methylphenyl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and the dimethylamino group can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(2-Iodo-5-methylphenyl)ethanone: Similar in structure but lacks the dimethylamino group.
2-Iodo-5-methylphenylamine: Similar in structure but lacks the dimethylamino group and the methanamine moiety.
1-(2-Iodo-5-methylphenyl)-N-methylmethanamine: Similar but has only one methyl group attached to the nitrogen atom.
Uniqueness
1-(2-Iodo-5-methylphenyl)-N,N-dimethylmethanamine is unique due to the presence of both the iodine atom and the dimethylamino group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C10H14IN |
|---|---|
Molecular Weight |
275.13 g/mol |
IUPAC Name |
1-(2-iodo-5-methylphenyl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C10H14IN/c1-8-4-5-10(11)9(6-8)7-12(2)3/h4-6H,7H2,1-3H3 |
InChI Key |
RGQMKKFLQUENKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)I)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















